Deca-1,4,9-triene
Overview
Description
Deca-1,4,9-triene is a biochemical . It is also known as 1,4,9-Decatriene and its molecular formula is C10H16 . The average mass is 136.234 Da .
Synthesis Analysis
The synthesis of Deca-1,4,9-triene has been described in a few studies. For instance, a passage from Deca-1,4,9-triene to (E,E)-dodeca-8,10-dienol in five stages with an overall yield of 23% has been found by the selective transformations of deca-1,4,9-trien-1-yltrimethylsilane .Molecular Structure Analysis
The molecular structure of Deca-1,4,9-triene includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Deca-1,4,9-triene molecule contains a total of 25 bonds. There are 9 non-H bonds, 3 multiple bonds, 6 rotatable bonds, and 3 double bonds .Chemical Reactions Analysis
The trimerization of butadiene to 1,5,9-cyclododecatriene is technically the most important process giving access to medium-ring compounds . The recent development of a new process to produce cyclododecanone involving oxidation of 1,5,9-cyclododecatriene with N2O has led to the serendipitous discovery of an array of hitherto unknown byproducts, formed in the trimerization of butadiene .Physical And Chemical Properties Analysis
Deca-1,4,9-triene has a molecular weight of 136.23404 g/mol . The IUPAC name is (4E)-deca-1,4,9-triene .Scientific Research Applications
Synthesis and Material Science
Deca-1,4,9-triene plays a significant role in the field of synthesis and material science. Yusupova et al. (1978) discuss the linear co-oligomerization of trimethylvinylsilane with butadiene, resulting in the formation of deca-1,4,9-triene through desilylation of the resultant trienes. This process is relevant for synthesizing silicon-containing polyenes, highlighting the utility of deca-1,4,9-triene in creating new materials with specific chemical properties (Yusupova et al., 1978).
Photolysis and Chemical Transformations
Photolysis and chemical transformations involving deca-1,4,9-triene have been explored extensively. Tobe et al. (2001) synthesized dialkynylmethylenebicyclo[4.3.1]deca-1,3,5-triene derivatives as precursors to generate dialkynylvinylidenes, which upon photolysis, yielded linear polyynes. This study demonstrates the potential of deca-1,4,9-triene derivatives in producing new chemical structures through light-induced transformations (Tobe et al., 2001).
Catalytic Applications
Catalytic applications of compounds related to deca-1,4,9-triene have been investigated. D’yakonov et al. (2017) developed a catalytic system based on Co(acac)2 for [6 + 2] cycloaddition of terminal alkynes to cyclooctatetraene, producing substituted bicyclo[4.3.1]decanes. This research shows the applicability of deca-1,4,9-triene structures in facilitating new types of catalytic reactions, useful in synthetic organic chemistry (D’yakonov et al., 2017).
Polymerization and Material Properties
The use of deca-1,4,9-triene derivatives in polymerization and the study of material properties is another significant application. Stelzer et al. (1986) showed the use of tricyclo[4.2.2.02,5]deca-3,7,9-triene as a monomer for metathesis polymerizations, investigating several catalyst systems and their influence on the polymer's molecular weight and composition. This research contributes tounderstanding how deca-1,4,9-triene derivatives can be utilized in the creation of polymers with unique properties (Stelzer et al., 1986).
Chemical Reactions and Structure Analysis
Deca-1,4,9-triene is also involved in diverse chemical reactions and structure analysis. For instance, Kreiter and Eckert (1997) studied the light-induced [6+2] cycloadditions of dienes to tricarbonyl(η6-1,3,5,7-cyclooctatetraene)chromium, where deca-1,4,9-triene derivatives played a crucial role. This type of research is essential for understanding complex chemical reactions and the formation of new compounds (Kreiter & Eckert, 1997).
Biochemistry and Natural Compounds
In the realm of biochemistry and natural compounds, Odinokov et al. (1984) explored the transformation of deca-1,4,9-triene to (E,E)-dodeca-8,10-dienol, a process relevant in the synthesis of certain insect pheromones. This showcases the potential of deca-1,4,9-triene in the synthesis of biologically active compounds (Odinokov et al., 1984).
Future Directions
The trimerization of butadiene to 1,5,9-cyclododecatriene is still a very important intermediate, mainly for the production of laurolactam and polyamide-12, one of the most important specialty engineering plastics for automotive applications . The recent development of a new process to produce cyclododecanone involving oxidation of 1,5,9-cyclododecatriene with N2O has led to the serendipitous discovery of an array of hitherto unknown byproducts . This contributes to a better understanding of the mechanism of this centrally important reaction .
properties
IUPAC Name |
deca-1,4,9-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,7,9H,1-2,5-6,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEFFNLPYIEDLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC=CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316692 | |
Record name | 1,4,9-Decatriene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,9-Decatriene, (Z)- | |
CAS RN |
10124-98-8 | |
Record name | 1,4,9-Decatriene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10124-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,9-Decatriene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deca-1,4,9-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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